molecular formula C21H25N7O4S B2527141 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 674350-68-6

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2527141
CAS No.: 674350-68-6
M. Wt: 471.54
InChI Key: GKUAQZUUIMPVRU-UHFFFAOYSA-N
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Description

The compound 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule that features a purine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and piperazine intermediates, followed by their coupling with the purine core under controlled conditions. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles, often in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific properties that may not be present in similar compounds.

Biological Activity

The compound 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure includes a benzoxazole ring and a piperazine moiety, which are known to contribute to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C26H26ClN7O3SC_{26}H_{26}ClN_{7}O_{3}S with a molecular weight of 552.0 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC26H26ClN7O3S
Molecular Weight552.0 g/mol
IUPAC NameThis compound
InChI KeyMBKLKUIWTWMSBR-UHFFFAOYSA-N

The biological activity of this compound may be attributed to its interaction with specific molecular targets within the body. It is believed to modulate the activity of enzymes or receptors involved in critical signaling pathways related to inflammation and cell proliferation. The presence of the benzoxazole moiety is particularly significant as similar compounds have demonstrated anticancer and anti-inflammatory properties in various studies .

Anticancer Activity

Research indicates that derivatives of benzoxazole have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been effective against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells . In vitro assays suggest that the presence of electron-donating substituents enhances the anticancer activity of benzoxazole derivatives.

Antimicrobial Activity

The compound's potential antimicrobial properties have been evaluated against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that certain derivatives exhibit significant antibacterial activity, although the specific efficacy of this compound requires further investigation .

Case Studies and Research Findings

Several studies have explored the biological activities of benzoxazole derivatives:

  • Anticancer Studies : A study demonstrated that benzoxazole derivatives could induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
  • Antimicrobial Assays : Another research effort screened various benzoxazole derivatives against bacterial strains such as E. coli and Bacillus subtilis, revealing that some compounds showed minimal inhibitory concentrations (MIC) that were significantly lower than standard antibiotics .
  • PDE5 Inhibition : Compounds structurally related to this purine derivative have been identified as selective phosphodiesterase type 5 (PDE5) inhibitors, suggesting potential applications in treating erectile dysfunction and pulmonary hypertension .

Properties

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O4S/c1-25-17-16(18(30)24-20(25)31)28(19(23-17)27-8-6-26(7-9-27)10-12-29)11-13-33-21-22-14-4-2-3-5-15(14)32-21/h2-5,29H,6-13H2,1H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUAQZUUIMPVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CCSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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